![molecular formula C12H10FNO B1672909 Fluorofenidone CAS No. 848353-85-5](/img/structure/B1672909.png)
Fluorofenidone
Overview
Description
Fluorofenidone (AKF-PD) is a novel pyridone agent . It has the molecular formula C12H10FNO and a molecular weight of 203.21 g/mol . It is also known by other synonyms such as 1-(3-fluorophenyl)-5-methylpyridin-2-one .
Molecular Structure Analysis
Fluorofenidone has a complex molecular structure. Its IUPAC name is 1-(3-fluorophenyl)-5-methylpyridin-2-one . The InChI string and Canonical SMILES provide more details about its molecular structure . A detailed analysis of its structure was performed using single-crystal X-ray diffraction .Physical And Chemical Properties Analysis
Fluorofenidone has a molecular weight of 203.21 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2. Its Rotatable Bond Count is 1 . Other properties like Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, and Heavy Atom Count are also provided .Scientific Research Applications
Renal Interstitial Fibrosis
Fluorofenidone has been shown to attenuate renal interstitial fibrosis. It exerts potent anti-NLRP3 inflammasome and anti-fibrotic activities, which are crucial in mitigating fibrosis in the kidneys .
Inflammation Inhibition
Studies suggest that Fluorofenidone can inhibit inflammation associated with renal fibrosis. It plays a role in the relationship between inflammation and necroptosis in renal tubulointerstitial fibrosis .
Oxidative Stress Reduction
Fluorofenidone has anti-inflammatory effects by reducing oxidative stress. This reduction in oxidative stress is associated with decreased inflammatory burden and suppression of fibrosis .
Apoptosis Suppression
The compound is known to exert effects that suppress apoptosis, which is a form of programmed cell death often associated with fibrotic conditions .
Fibrosis in Various Organs
Fluorofenidone’s anti-fibrotic effects are not limited to the kidneys; it also suppresses fibrosis in the liver and lungs, indicating its broad therapeutic potential .
Mechanism of Action
Target of Action
Fluorofenidone (AKF-PD) is a novel compound that primarily targets the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome and the RIPK3/MLKL pathway . These targets play a crucial role in the regulation of inflammation and cell death, which are major mechanisms of renal fibrosis .
Mode of Action
Fluorofenidone interacts with its targets by inhibiting their activation. It has been shown to alleviate renal fibrosis by inhibiting necroptosis, a type of caspase-independent regulated cell death, through the RIPK3/MLKL pathway . It also significantly reduces renal fibrosis by inhibiting the activation of the NLRP3 inflammasome .
Biochemical Pathways
Fluorofenidone affects several biochemical pathways. It inhibits the RIPK3/MLKL pathway, which is involved in necroptosis . It also suppresses the activation of the NLRP3 inflammasome . These pathways are associated with inflammation and cell death, which are key mechanisms in the development of renal fibrosis .
Pharmacokinetics
It is known that the compound is administered orally , suggesting that it has good oral bioavailability
Result of Action
Fluorofenidone has been shown to have effective anti-inflammatory and antifibrotic activity. It ameliorates renal tubular damage, inflammatory-cell infiltration, and collagen deposition . It also decreases the expression of proinflammatory factors and chemokines . In addition, it reduces mitochondrial dysfunction and the production of inflammatory cytokines .
Action Environment
Environmental factors can influence the action of Fluorofenidone. For instance, in a study where Fluorofenidone was used to prevent pulmonary fibrosis and inflammation induced by silica, it was found to significantly reduce alveolitis, lung fibrosis, and collagen III distribution . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of silica.
Future Directions
properties
IUPAC Name |
1-(3-fluorophenyl)-5-methylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-9-5-6-12(15)14(8-9)11-4-2-3-10(13)7-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZYVVUJIQYGRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474415 | |
Record name | 2(1H)-Pyridinone, 1-(3-fluorophenyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorofenidone | |
CAS RN |
848353-85-5 | |
Record name | 2(1H)-Pyridinone, 1-(3-fluorophenyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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